(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6S2/c1-6-11-28-20-12-21(32-4)22(33-5)13-23(20)35-25(28)26-24(29)18-7-9-19(10-8-18)36(30,31)27-14-16(2)34-17(3)15-27/h6-10,12-13,16-17H,1,11,14-15H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGMDOVTIRQUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC(=C(C=C4S3)OC)OC)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a synthetic organic compound belonging to the benzo[d]thiazole derivatives. This compound has garnered attention due to its diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : CHNOS
- Molecular Weight : 531.6 g/mol
- CAS Number : 1006753-79-2
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, disrupting cellular signaling pathways that are crucial for cell proliferation and survival.
- Antimicrobial Activity : It disrupts bacterial cell membranes and inhibits essential bacterial enzymes, contributing to its antimicrobial properties.
- Anticancer Effects : Studies indicate that this compound induces apoptosis in cancer cells by targeting key enzymes involved in cell survival.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:
- Cell Proliferation Inhibition : The compound inhibits the proliferation of cancer cells by inducing apoptosis. For instance, in vitro studies showed a dose-dependent reduction in cell viability in several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 10 | Cell cycle arrest |
| A549 (Lung) | 12 | Caspase activation |
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects in preclinical models:
- Inhibition of Pro-inflammatory Cytokines : Studies indicate a significant reduction in cytokines such as TNF-alpha and IL-6 upon treatment with this compound.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Case Studies
- Study on Anticancer Effects : A study conducted on MCF-7 and HeLa cells revealed that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as Annexin V positivity and caspase activation.
- Anti-inflammatory Effects in Animal Models : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced the levels of pro-inflammatory cytokines and improved clinical scores.
Scientific Research Applications
The following sections detail the compound's applications in various biological contexts.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. The mechanism of action includes:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways crucial for cancer progression.
- Apoptosis Induction : Evidence suggests that it promotes apoptosis in cancer cells.
Case Studies and Findings
Several studies have evaluated the anticancer properties of this compound across different cancer cell lines:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A431 (epidermoid carcinoma) | 1.61 ± 1.92 | Significant inhibition of proliferation |
| A549 (lung carcinoma) | 1.98 ± 1.22 | Induction of apoptosis and cell cycle arrest |
| Jurkat (T-cell leukemia) | < 4 | Inhibition of cell migration |
These results indicate that the compound exhibits potent anticancer activity across multiple cell lines, suggesting a broad spectrum of efficacy.
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has been assessed for its anti-inflammatory properties:
- Cytokine Inhibition : The compound significantly decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells, indicating its potential to modulate inflammatory responses.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to understand how modifications influence biological activity. Key components contributing to its efficacy include:
| Component | Description |
|---|---|
| Benzo[d]thiazole | Core structure known for diverse biological activities |
| Allyl Group | Enhances reactivity and may influence interaction with biological targets |
| Sulfonamide Group | Increases solubility and stability |
Chemical Reactions Analysis
Oxidation of the Allyl Group
The allyl moiety (CH₂CHCH₂) undergoes oxidation under controlled conditions.
| Reagent/Conditions | Product | Mechanism |
|---|---|---|
| m-CPBA (meta-chloroperbenzoic acid) | Epoxide formation at allyl double bond | Electrophilic epoxidation via oxygen transfer |
| KMnO₄ (acidic or neutral) | 1,2-diol (vicinal diol) | Syn-dihydroxylation of double bond |
Research Findings :
-
Oxidation of allyl groups in benzothiazole derivatives is a common strategy to introduce oxygenated functionalities for enhanced solubility or biological activity.
-
Epoxidation preserves stereochemistry, critical for maintaining the Z-configuration in the parent compound.
Sulfonamide Functionalization
The 2,6-dimethylmorpholino-sulfonyl group participates in nucleophilic substitution or hydrolysis.
| Reagent/Conditions | Product | Mechanism |
|---|---|---|
| R-NH₂ (amines, basic conditions) | Sulfonamide → Sulfonylurea derivatives | Nucleophilic displacement at sulfonyl sulfur |
| H₂O/H⁺ or OH⁻ | Sulfonic acid + morpholine byproducts | Acid/Base-catalyzed hydrolysis |
Research Findings :
-
Sulfonamides exhibit moderate reactivity toward nucleophiles, requiring activated leaving groups or harsh conditions.
-
Hydrolysis is pH-dependent, with acidic conditions favoring cleavage of the sulfonamide bond in morpholine derivatives .
Benzothiazole-Ylidene Reactivity
The benzo[d]thiazol-2(3H)-ylidene core engages in tautomerism and electrophilic substitution.
Tautomerism:
The ylidene group (C=N) exists in equilibrium with its enamine tautomer, influencing electron density on the thiazole ring :
Electrophilic Substitution:
| Reagent | Position | Product |
|---|---|---|
| HNO₃/H₂SO₄ | C-4 or C-7 | Nitro-substituted derivative |
| SO₃/H₂SO₄ | C-7 | Sulfonation |
Research Findings :
-
Dimethoxy groups at C-5 and C-6 direct electrophiles to the C-4 and C-7 positions via resonance and inductive effects .
-
Nitration at C-7 is favored due to steric hindrance at C-4 from the allyl group.
Amide Hydrolysis
The benzamide linkage hydrolyzes under acidic or basic conditions:
| Conditions | Products |
|---|---|
| HCl (6M), reflux | 4-((2,6-dimethylmorpholino)sulfonyl)benzoic acid + 3-allyl-5,6-dimethoxybenzo[d]thiazol-2-amine |
| NaOH (10%), heat | Corresponding carboxylate salt + amine |
Research Findings :
-
Hydrolysis rates depend on the electronic effects of the sulfonyl-morpholine group, which electron-withdrawing properties accelerate reaction kinetics.
-
The Z-configuration of the ylidene group stabilizes the transition state, enhancing reactivity compared to E-isomers .
Functionalization via Cross-Coupling
The allyl and aromatic systems enable transition metal-catalyzed reactions:
| Reaction Type | Catalyst | Product |
|---|---|---|
| Heck Reaction | Pd(OAc)₂ | Arylation at allyl terminus |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Biaryl sulfonamide derivatives |
Research Findings :
-
Palladium-catalyzed couplings modify the allyl group without disrupting the thiazole ring’s conjugation.
-
Suzuki reactions with aryl boronic acids introduce diversity at the sulfonylbenzamide moiety .
Reduction of the Ylidene Bond
The C=N bond in the ylidene group is reducible:
| Reagent | Product |
|---|---|
| H₂, Pd/C | Saturated benzothiazole-2-amine |
| NaBH₄/MeOH | Partial reduction to secondary amine |
Research Findings :
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The benzo[d]thiazol-2(3H)-ylidene moiety in the target compound contrasts with the 1,2,4-triazole systems reported in the evidence (compounds 7–9 ). Key differences include:
Sulfonyl Group Variations
The target compound’s 2,6-dimethylmorpholino-sulfonyl group differs from the phenylsulfonyl substituents in compounds 4–15:
- Solubility: The morpholino group likely enhances water solubility compared to aryl sulfonyl groups, which are typically hydrophobic.
- Steric Hindrance: The 2,6-dimethyl substitution on morpholino introduces steric constraints absent in unsubstituted phenylsulfonyl analogs.
Functional Group Analysis
Table 1: Spectral and Functional Group Comparisons
Research Findings and Implications
Electronic and Steric Effects
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide?
- Methodology :
- Reaction Design : The compound’s benzo[d]thiazole core can be synthesized via cyclocondensation of substituted benzaldehydes with thioamide precursors under reflux conditions in ethanol, as demonstrated in analogous thiazole syntheses . For the morpholinosulfonyl group, sulfonation of the benzamide moiety using 2,6-dimethylmorpholine and sulfur trioxide derivatives is recommended, followed by purification via recrystallization or column chromatography.
- Optimization : Use glacial acetic acid as a catalyst to enhance imine formation (critical for the Z-configuration) and monitor reaction progress via TLC .
Q. How should researchers characterize this compound’s stereochemistry and purity?
- Methodology :
- Stereochemistry : Confirm the Z-configuration via NOESY NMR to detect spatial proximity between the allyl group and benzo[d]thiazole protons. Compare experimental data with computational models (e.g., DFT calculations) .
- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and validate via melting point consistency. IR spectroscopy (1600–1700 cm⁻¹ for C=O and C=N stretches) and high-resolution mass spectrometry (HRMS) are critical for functional group verification .
Advanced Research Questions
Q. How can conflicting data on reaction yields for similar benzo[d]thiazole derivatives be resolved?
- Analysis Framework :
- Variable Control : Compare solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (e.g., acetic acid vs. Lewis acids). For example, yields for thiadiazole derivatives improved from 70% to 80% when switching from ethanol to acetic acid as the solvent .
- Mechanistic Insight : Use kinetic studies (e.g., in situ FTIR) to identify rate-limiting steps. Contradictions in yields may arise from competing pathways (e.g., oxidation of thioamide intermediates) .
Q. What strategies optimize the compound’s bioactivity through structural modifications?
- Methodology :
- SAR Studies : Modify the 2,6-dimethylmorpholino sulfonyl group to alter lipophilicity and metabolic stability. For example, replacing the methyl groups with trifluoromethyl (as in ) enhances metabolic resistance .
- Functionalization : Introduce electron-withdrawing groups (e.g., nitro or fluoro) at the 5,6-dimethoxy positions to modulate electron density on the benzothiazole ring, potentially improving binding to biological targets .
Q. How can researchers validate the compound’s mechanism of action in biological assays?
- Experimental Design :
- In Vitro Assays : Use fluorescence polarization to study binding affinity to enzymes (e.g., kinases) linked to the morpholino sulfonyl group’s sulfonamide moiety. Include positive controls (e.g., known kinase inhibitors) .
- Data Interpretation : Address discrepancies in IC₅₀ values by standardizing assay conditions (e.g., pH, temperature) and validating via orthogonal methods (e.g., SPR or ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
